Pradimicin acyl der.
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Overview
Description
Pradimicin acyl derivatives are a class of compounds derived from pradimicin, a broad-spectrum antifungal antibiotic. Pradimicin was first isolated from the bacterium Actinomadura hibisca and is known for its unique mechanism of action, which involves binding to terminal D-mannosides on fungal cell walls, leading to the disruption of the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pradimicin acyl derivatives are synthesized through a series of chemical modifications of the parent pradimicin molecule. The process typically involves the trimethylsilylation of pradimicin, followed by condensation with appropriate alkylating and acylating agents. For example, the 4’-N-alkyl and 4’-N-acyl derivatives of pradimicin are synthesized by reacting trimethylsilylated pradimicin with various alkyl halides and acylating agents in the presence of excess amounts of N,O-bis(trimethylsilyl)acetamide (BSA) in dichloromethane .
Industrial Production Methods
Industrial production of pradimicin acyl derivatives involves large-scale fermentation of Actinomadura hibisca to produce the parent pradimicin compound, followed by chemical modification processes similar to those used in laboratory synthesis. The fermentation process is optimized to maximize the yield of pradimicin, which is then purified and subjected to chemical modifications to produce the desired acyl derivatives .
Chemical Reactions Analysis
Types of Reactions
Pradimicin acyl derivatives undergo various chemical reactions, including:
Oxidation: Pradimicin can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the quinone moiety of pradimicin.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Alkyl halides and acyl chlorides are used in the presence of bases like BSA in dichloromethane.
Major Products
The major products formed from these reactions include various alkylated and acylated derivatives of pradimicin, which exhibit improved solubility and antifungal activity compared to the parent compound .
Scientific Research Applications
Pradimicin acyl derivatives have a wide range of scientific research applications, including:
Chemistry: Used as model compounds to study the structure-activity relationships of antibiotics.
Industry: Used in the development of new antifungal agents for agricultural and clinical applications.
Mechanism of Action
Pradimicin acyl derivatives exert their effects by binding to terminal D-mannosides on the cell walls of fungi. This binding leads to the formation of a ternary complex consisting of D-mannoside, pradimicin, and calcium, which disrupts the integrity of the fungal cell membrane. Additionally, pradimicin acyl derivatives have shown promise as viral entry inhibitors by binding to N-glycans on the envelopes of viruses, preventing them from entering host cells .
Comparison with Similar Compounds
Pradimicin acyl derivatives are similar to other pradimicin compounds and benanomicins, which also exhibit broad-spectrum antifungal activity. pradimicin acyl derivatives are unique in their improved solubility and enhanced antifungal activity. Similar compounds include:
Pradimicin A, B, C: Natural pradimicins with antifungal properties.
Benanomicins A, B: Structurally related compounds with similar antifungal activity
Pradimicin acyl derivatives stand out due to their chemical modifications, which enhance their solubility and therapeutic potential .
Properties
CAS No. |
145240-35-3 |
---|---|
Molecular Formula |
C42H46N2O19 |
Molecular Weight |
882.8 g/mol |
IUPAC Name |
2-[[(5S,6S)-5-[5-[acetyl(methyl)amino]-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C42H46N2O19/c1-12-7-20-26(33(52)23(12)39(56)43-13(2)40(57)58)25-18(10-19-27(34(25)53)30(49)17-8-16(59-6)9-21(46)24(17)29(19)48)31(50)37(20)62-42-36(55)38(28(14(3)61-42)44(5)15(4)45)63-41-35(54)32(51)22(47)11-60-41/h7-10,13-14,22,28,31-32,35-38,41-42,46-47,50-55H,11H2,1-6H3,(H,43,56)(H,57,58)/t13?,14?,22?,28?,31-,32?,35?,36?,37-,38?,41?,42?/m0/s1 |
InChI Key |
GNFUDEPFJQDQQG-PGSIOSFHSA-N |
Isomeric SMILES |
CC1C(C(C(C(O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C(=O)C |
Origin of Product |
United States |
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